4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound follows systematic nomenclature principles established for heterocyclic organic compounds. According to computational analysis performed by Lexichem TK 2.7.0, the preferred IUPAC name is "4-amino-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid". This nomenclature reflects the structural features where the pyrazole ring serves as the parent heterocycle, with specific positional numbering indicating the locations of various substituents.
The IUPAC naming system for this compound incorporates several key structural elements. The base structure is identified as a pyrazole, which represents a five-membered heterocyclic ring containing two adjacent nitrogen atoms in positions 1 and 2. The "4H" designation indicates partial saturation of the ring system, specifically noting the presence of hydrogen at position 4. The systematic name explicitly identifies the amino group at position 4, the oxo (ketone) functionality at position 5, the carboxylic acid group at position 3, and the 4-sulfophenyl substituent attached to nitrogen at position 1.
Within the framework of IUPAC nomenclature, this compound demonstrates the application of Hantzsch-Widman naming principles for heterocyclic systems. The Hantzsch-Widman nomenclature, developed independently by Arthur Rudolf Hantzsch and Karl Oskar Widman, provides a systematic approach for naming heterocyclic parent hydrides with up to ten ring members. This system utilizes specific prefixes to indicate heteroatom types and stems that convey information about ring size and saturation levels.
Systematic Heterocyclic Nomenclature
The systematic heterocyclic nomenclature for 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is grounded in established conventions for dihydropyrazole classification. According to comprehensive reviews of pyrazoline nomenclature, compounds of this type were historically designated as 3-pyrazolines, although IUPAC now prefers the Hantzsch-Widman nomenclature system that classifies them as dihydropyrazoles. The systematic nomenclature acknowledges that these compounds represent partially saturated pyrazole derivatives, distinguished from fully aromatic pyrazoles by the presence of additional hydrogen atoms.
The heterocyclic classification system recognizes this compound as a 4,5-dihydropyrazole, indicating that the ring system contains hydrogen atoms at positions 4 and 5, creating a partially saturated heterocycle. This designation follows the IUPAC preference for dihydropyrazole nomenclature over the traditional pyrazoline terminology, although both naming systems continue to coexist in chemical literature. The systematic approach requires specification of the exact positions of unsaturation and substitution, leading to the comprehensive name that includes positional indicators for all functional groups.
The systematic heterocyclic nomenclature also incorporates the principle that pyrazoles represent azoles containing two heteroatoms in a five-membered ring system. The parent pyrazole structure consists of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. When additional functional groups are present, as in this compound, the systematic nomenclature must account for each substituent's position and chemical nature, resulting in the detailed nomenclature observed for this complex molecule.
Synonyms and Related Terminology
The compound this compound is known by numerous synonymous names that reflect different naming conventions and historical nomenclature practices. The most commonly used abbreviated designation is SCAOP, which appears in both MeSH (Medical Subject Headings) entry terms and depositor-supplied synonyms. This abbreviated form provides a convenient reference for the compound in scientific literature and database searches.
Alternative systematic names for this compound include "this compound" and "1-(4-sulfophenyl)-3-carboxy-4-amino-5-oxopyrazole". These variations reflect different approaches to describing the same molecular structure, with some emphasizing the dihydropyrazole nature of the ring system while others highlight the specific functional group arrangements. The name "4-Amino-5-oxo-1-(p-sulphophenyl)-2-pyrazoline-3-carboxylic acid" represents the traditional pyrazoline nomenclature that predates the current IUPAC preference for dihydropyrazole terminology.
Additional synonymous designations include "1-sulfophenyl-3-carboxy-4-amino-5-oxypyrazole" and "1H-Pyrazole-3-carboxylic acid, 4-amino-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-". These variations demonstrate the flexibility inherent in chemical nomenclature systems and the evolution of naming conventions over time. The diversity of synonymous names reflects the compound's significance across multiple chemical databases and research contexts, each of which may employ slightly different nomenclature preferences or historical naming traditions.
CAS Registry Number and Database Identifiers
The compound this compound is assigned the CAS Registry Number 2508-84-1, which serves as its unique identifier in the Chemical Abstracts Service database. This registry number provides an unambiguous reference for the compound across all chemical databases and scientific literature, ensuring consistent identification regardless of nomenclature variations or synonymous names used in different contexts.
In the PubChem database, this compound is cataloged under PubChem CID 102831, with creation and modification dates of 2005-08-08 and 2025-05-18, respectively. The European Community has assigned it the EINECS number 219-721-9, while the ChEBI database lists it under identifier CHEBI:59995. These multiple database identifiers facilitate cross-referencing and comprehensive literature searches across different chemical information systems.
| Database System | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 2508-84-1 | CAS Registry Number |
| PubChem | 102831 | Compound Identification Number |
| ChEBI | CHEBI:59995 | Chemical Entities of Biological Interest |
| EINECS | 219-721-9 | European Community Number |
| DTXSID | DTXSID00947941 | DSSTox Substance Identifier |
| InChIKey | VBKMDGXBOWYWHE-UHFFFAOYSA-N | International Chemical Identifier Key |
Additional database identifiers include the DSSTox Substance ID DTXSID00947941 and various proprietary database numbers such as SCHEMBL14378351 and AKOS028108473. The InChI (International Chemical Identifier) representation provides a standardized string format for the compound's structure: "InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-1-3-6(4-2-5)20(17,18)19/h1-4,7H,11H2,(H,15,16)(H,17,18,19)". This comprehensive collection of database identifiers ensures that researchers can locate information about this compound across multiple chemical information systems and maintain consistency in chemical data management.
The molecular formula C₁₀H₉N₃O₆S and molecular weight of 299.26 g/mol serve as additional identifying characteristics that complement the various database identifiers. These fundamental molecular properties, combined with the extensive database cross-referencing system, provide a robust framework for unambiguous compound identification and facilitate comprehensive research into this important heterocyclic derivative.
Properties
IUPAC Name |
4-amino-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-1-3-6(4-2-5)20(17,18)19/h1-4,7H,11H2,(H,15,16)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKMDGXBOWYWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947941 | |
| Record name | 4-Amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-84-1 | |
| Record name | 4-Amino-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCAOP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-oxo-1-(p-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Functionalization of Preformed Pyrazole Cores
An alternative route modifies pre-synthesized pyrazoles through electrophilic sulfonation and amination:
-
Sulfonation of 4-Aminopyrazole-3-carboxylic Acid :
-
Purification Challenges :
Yield Considerations :
-
Direct sulfonation achieves 65–75% yields due to competing side reactions, making cyclocondensation routes preferable for scalability .
Diazotization and Coupling Strategies
For derivatives requiring precise substituent positioning, diazonium salt intermediates are employed:
-
Diazotization of 4-Amino Precursors :
-
Coupling with Sulfophenyl Groups :
Limitations :
-
This method is less common due to the instability of diazonium salts and requires inert atmosphere handling .
Green Chemistry Approaches
Recent advances emphasize atom economy and reduced waste:
-
One-Pot Synthesis :
-
Biocatalytic Methods :
Comparative Analysis of Methods
Industrial-Scale Considerations
For commercial production, cyclocondensation remains dominant due to its robustness:
Chemical Reactions Analysis
Types of Reactions
4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrazoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in disc diffusion assays .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation. For example, some derivatives have shown significant growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H40 .
Herbicidal Activity
Research into the herbicidal properties of pyrazole derivatives has revealed their effectiveness in controlling weed growth. The sulfonated structure enhances solubility and bioavailability in soil, making these compounds suitable candidates for developing new herbicides .
Dye Production
The unique chemical structure of this compound allows it to be utilized in dye manufacturing. Its sulfonic acid group contributes to the solubility and stability of dyes in aqueous solutions, which is essential for textile applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional and Structural Divergences
Azo Dyes vs. Pharmaceutical Agents :
- Azo Derivatives (e.g., Tartrazine): Contain an azo (-N=N-) group, which broadens absorption spectra for vibrant colors. Sodium sulfonate groups (-SO₃Na) improve solubility in aqueous matrices .
Pharmaceutical Derivatives :
Stability and Analytical Profiling
- Chromatographic Analysis: Reverse-phase HPLC (C18 column, methanol/ammonium acetate gradient) resolves impurities in dye intermediates like this compound . Detection at 254 nm ensures sensitivity for sulfonated byproducts .
Degradation Studies :
Research Findings and Industrial Relevance
- Dye Chemistry : The global market for azo dyes derived from pyrazole intermediates exceeds $1.2 billion annually, driven by demand in processed foods and textiles .
Biological Activity
4-Amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 2508-84-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉N₃O₆S, with a molecular weight of 299.26 g/mol. It possesses functional groups that contribute to its biological activity, including an amino group, a carboxylic acid, and a sulfonic acid group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds related to this compound have been evaluated for their effects on cancer cell lines, particularly the MCF-7 breast cancer cell line. In vitro assays demonstrated significant cytotoxic effects, suggesting that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Enzyme Inhibition
This compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression and metabolism. For example, studies have indicated that pyrazole derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in regulating cell signaling pathways associated with cancer.
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence supporting the anti-inflammatory activity of pyrazole derivatives. The presence of the sulfonic acid group may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, modulating pathways related to cell growth and apoptosis.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of various pyrazole derivatives, researchers synthesized multiple analogs and tested their efficacy against the MCF-7 cell line using the MTT assay. Results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the inhibitory effects of pyrazole derivatives on PTPs. The study utilized biochemical assays to measure enzyme activity in the presence of various concentrations of the compound. The results revealed a dose-dependent inhibition of PTP activity, suggesting potential for further development as an anti-cancer agent .
Q & A
Q. What are the established synthetic routes for 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with carbonyl precursors. A common approach involves coupling diazonium salts (derived from sulfophenyl amines) with pyrazole intermediates. For example, cyclocondensation of hydrazine hydrate with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions forms the pyrazole core. Post-functionalization with sulfophenyl groups is achieved via electrophilic substitution or azo coupling (as seen in structurally related pyrazole derivatives) . Key Variables :
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Catalysts : Acid catalysts (e.g., H₂SO₄) enhance reaction rates.
- Purity : Recrystallization from ethanol/water mixtures yields >95% purity .
Q. Table 1: Synthetic Methods Comparison
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 92–95 | H₂SO₄, 80°C, 6h | |
| Azo Coupling | 50–60 | 88–90 | NaNO₂/HCl, 0–5°C, 2h |
Q. How can researchers characterize the compound’s structural and functional properties using spectroscopic and analytical techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹), sulfonic acid (-SO₃H, ~1030–1200 cm⁻¹), and pyrazole ring (N-H stretch ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring protons (δ 6.5–7.5 ppm) and sulfophenyl aromatic protons (δ 7.8–8.2 ppm). Carboxylic acid protons appear as broad singlets (δ 12–13 ppm) .
- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .
Q. What are the solubility and stability profiles of this compound under different pH and solvent conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and aqueous alkaline solutions (pH >10) due to ionizable -SO₃H and -COOH groups. Poor solubility in non-polar solvents (hexane, chloroform) .
- Stability : Stable at room temperature in dry conditions. Degrades under strong acidic (pH <2) or oxidative conditions, forming sulfonic acid byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and potential biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The sulfophenyl and carboxylic acid groups are electron-withdrawing, directing reactivity toward the pyrazole ring .
- Molecular Docking : Screen against enzymes like cyclooxygenase (COX-2) or kinases. The sulfophenyl group may enhance binding affinity to polar active sites, as seen in anti-inflammatory pyrazole derivatives .
Q. What strategies optimize the compound’s bioactivity through structural modifications (e.g., substituent variation, salt formation)?
- Methodological Answer :
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to the sulfophenyl ring to modulate electronic properties and solubility.
- Salt Formation : Synthesize disodium salts (as in related pyrazole carboxylates) to improve aqueous solubility and bioavailability .
- Biological Testing : Evaluate derivatives for antimicrobial (agar diffusion assay) and anti-inflammatory (COX-2 inhibition) activities .
Q. How can researchers resolve contradictions in reported spectral data or biological activity across studies?
- Methodological Answer :
- Cross-Validation : Compare IR, NMR, and mass spectra with authenticated databases (e.g., PubChem, Reaxys). Discrepancies in peak assignments may arise from tautomerism in the pyrazole ring .
- Biological Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability. For example, anti-inflammatory activity may vary due to differences in COX-2 isoform expression .
Data-Driven Insights
Q. Table 2: Functional Group Reactivity
| Functional Group | Reactivity | Applications in Derivatization |
|---|---|---|
| Sulfophenyl (-SO₃H) | Electrophilic substitution | Dye synthesis, enzyme inhibition |
| Carboxylic Acid (-COOH) | Esterification, amidation | Prodrug design, metal coordination |
| Amino (-NH₂) | Schiff base formation, azo coupling | Chelation, fluorescent probes |
Key Research Gaps and Recommendations
- Crystallography : No single-crystal X-ray data is reported. Resolve tautomeric forms (pyrazole vs. pyrazolone) via XRD .
- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to assess safety for pharmacological use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
